2,6-Difenil-4H-tiopirano-4-ona

Descripción general

Descripción

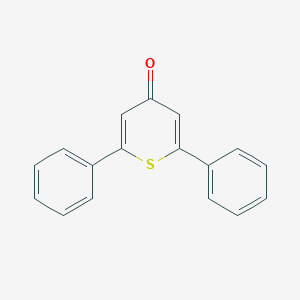

2,6-Diphenyl-4H-thiopyran-4-one is an organic compound with the molecular formula C17H12OS and a molecular weight of 264.34 g/mol It is known for its unique structure, which includes a thiopyran ring substituted with phenyl groups at the 2 and 6 positions

Aplicaciones Científicas De Investigación

2,6-Diphenyl-4H-thiopyran-4-one has several applications in scientific research:

Mecanismo De Acción

Mode of Action

It has been observed that the compound undergoes photoreaction in the presence of oxygen, resulting in the formation of benzoic acid and a benzoylacetic acid ester . This suggests that the compound may interact with its targets through a photochemical mechanism.

Result of Action

The formation of benzoic acid and a benzoylacetic acid ester during photoreaction suggests potential changes at the molecular level .

Action Environment

The action of 2,6-Diphenyl-4H-thiopyran-4-one is influenced by environmental factors such as the presence of oxygen and light. The compound undergoes photoreaction in the presence of oxygen, suggesting that its action, efficacy, and stability may be affected by these environmental conditions .

Métodos De Preparación

The synthesis of 2,6-Diphenyl-4H-thiopyran-4-one typically involves the condensation of benzaldehyde with thiophene-2-carbaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiopyran ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

2,6-Diphenyl-4H-thiopyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the phenyl rings, introducing various substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Comparación Con Compuestos Similares

2,6-Diphenyl-4H-thiopyran-4-one can be compared with other thiopyran derivatives, such as 2,6-dimethyl-4H-thiopyran-4-one and 2,6-diphenyl-4H-pyran-4-one These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical and biological properties

Similar Compounds

- 2,6-Dimethyl-4H-thiopyran-4-one

- 2,6-Diphenyl-4H-pyran-4-one

- 2,6-Diphenyl-4H-thiopyran-4-thione

Actividad Biológica

2,6-Diphenyl-4H-thiopyran-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, supported by various research findings and case studies.

1. Antioxidant Activity

Research indicates that 2,6-Diphenyl-4H-thiopyran-4-one exhibits significant antioxidant properties . A study demonstrated its ability to scavenge free radicals, suggesting its potential application in preventing oxidative stress-related diseases. The compound's antioxidant activity was measured using various assays, including DPPH and ABTS methods.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45.3 |

| ABTS | 32.7 |

2. Anti-inflammatory Activity

Preliminary studies have shown that this compound may act as an anti-inflammatory agent . It has been observed to modulate pathways related to inflammation by inhibiting the expression of pro-inflammatory cytokines. The mechanisms of action are believed to involve the modulation of NF-kB signaling pathways.

3. Antimicrobial Activity

The antimicrobial potential of 2,6-Diphenyl-4H-thiopyran-4-one has also been investigated. In vitro studies revealed that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

4. Anticancer Activity

Recent investigations have highlighted the anticancer properties of 2,6-Diphenyl-4H-thiopyran-4-one. Studies have indicated that the compound can inhibit cancer cell proliferation in various cancer types, including breast and colon cancers . The proposed mechanism involves inducing apoptosis through caspase activation and disrupting cell cycle progression.

Case Study: Anticancer Mechanism

In a study examining the effects of 2,6-Diphenyl-4H-thiopyran-4-one on breast cancer cells (MCF-7), researchers found that treatment with the compound resulted in a significant decrease in cell viability after 48 hours. The study reported an IC50 value of approximately 30 µM, indicating potent activity against these cancer cells .

Case Study: Anti-inflammatory Effects

A separate study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with 2,6-Diphenyl-4H-thiopyran-4-one led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, showcasing its therapeutic potential in inflammatory diseases .

The exact mechanisms by which 2,6-Diphenyl-4H-thiopyran-4-one exerts its biological effects are still under investigation. However, it is hypothesized that:

- Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : It likely inhibits key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

- Antimicrobial Mechanism : The interaction with bacterial cell membranes may disrupt their integrity, leading to cell death.

Propiedades

IUPAC Name |

2,6-diphenylthiopyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWNDGSQGMSBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=C(S2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145562 | |

| Record name | 2,6-Diphenyl-4-thiopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029-96-5 | |

| Record name | 2,6-Diphenyl-4-thiopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001029965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC139252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diphenyl-4-thiopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the photochemical properties of 2,6-Diphenyl-4H-thiopyran-4-one and related compounds?

A3: Studies have explored the photoreactions of 2,6-Diphenyl-4H-thiopyran-4-one and analogous compounds like 2,6-diphenyl-4H-pyran-4-one. [] While both compounds undergo degradation upon irradiation in the presence of alcohol and oxygen, they exhibit distinct reactivity in other solvents, leading to dimer formation. [] Interestingly, similar experiments with compounds like 1,2,6-trimethyl-4-pyridone and 6-methyl-1,2-diphenyl-4-pyridone showed no photoreactivity. [] This difference suggests a specific role of the thiopyran and pyran ring systems and their substituents in governing the photochemical behavior.

Q2: Are there improved synthetic routes available for 2,6-Diphenyl-4H-thiopyran-4-one?

A4: Yes, researchers have focused on optimizing the synthesis of 2,6-Diphenyl-4H-thiopyran-4-one. [] While the specific details of these improvements are not provided in the abstract, this highlights the ongoing efforts to develop more efficient and scalable synthetic methods for this compound, which is crucial for further research and potential applications.

Q3: Are there any studies investigating the derivatives of 2,6-Diphenyl-4H-thiopyran-4-one?

A5: Research explored the chemistry of 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide, a derivative of 2,6-Diphenyl-4H-thiopyran-4-one. [, , , ] This derivative, containing a sulfone group, likely possesses different reactivity and potentially distinct biological activity compared to the parent compound. These studies exemplify the exploration of chemical space around 2,6-Diphenyl-4H-thiopyran-4-one to identify potentially useful derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.